Technical Whitepaper: Characterization and Synthesis of 1-Methyl-3-(2-phenylethynyl)benzene
Technical Whitepaper: Characterization and Synthesis of 1-Methyl-3-(2-phenylethynyl)benzene
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 1-Methyl-3-(2-phenylethynyl)benzene (CAS: 14635-91-7), a pivotal tolane derivative used extensively in the development of liquid crystals, organic light-emitting diodes (OLEDs), and molecular electronics.[1][2] As a rigid, conjugated system, this molecule serves as a fundamental building block for extending pi-electron systems in advanced materials science and drug discovery.[1][2]
This document details the chemical identity, physicochemical properties, validated synthetic protocols (Sonogashira coupling), and spectroscopic characterization data required for high-purity applications.[1][2]
Part 1: Chemical Identity & Structural Analysis[1][2]
1-Methyl-3-(2-phenylethynyl)benzene is an unsymmetrical diarylalkyne consisting of a benzene ring and a toluene moiety connected by an ethynyl (–C≡C–) bridge.[1][2] Its structural asymmetry, introduced by the meta-methyl group, disrupts crystalline packing relative to unsubstituted diphenylacetylene, often resulting in lower melting points—a desirable trait for liquid crystal mixtures.[1][2]
Table 1: Chemical Identification Data
| Parameter | Technical Detail |
| IUPAC Name | 1-Methyl-3-(2-phenylethynyl)benzene |
| Common Synonyms | 3-Methyldiphenylacetylene; m-Tolylphenylacetylene |
| CAS Registry Number | 14635-91-7 |
| Molecular Formula | C₁₅H₁₂ |
| Molecular Weight | 192.26 g/mol |
| SMILES | CC1=CC=CC(C#CC2=CC=CC=C2)=C1 |
| InChI Key | CREZZKUDBMAYFS-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity and the sp-hybridized acetylene linker that ensures planarity and electronic conjugation between the aromatic rings.
Figure 1: Structural connectivity of 1-Methyl-3-(2-phenylethynyl)benzene highlighting the alkyne bridge.[1][2]
Part 2: Physicochemical Properties[1]
Understanding the physical state and solubility profile is critical for processing and purification.[2] Unlike the symmetrical diphenylacetylene (MP: ~60°C), the meta-methyl isomer typically exists as a colorless oil or a low-melting solid at room temperature due to reduced symmetry.[1][2]
| Property | Value / Description |
| Physical State | Colorless oil to low-melting solid [1] |
| Boiling Point | ~140–150 °C (at reduced pressure, est.)[1][2] |
| LogP (Predicted) | 5.1 (Highly Lipophilic) |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, Toluene, Hexanes; Insoluble in Water |
| Electronic Character | Extended π-conjugation; UV-active |
Part 3: Synthesis & Methodology[1][2][4][5][6]
The most robust and authoritative method for synthesizing 1-Methyl-3-(2-phenylethynyl)benzene is the Sonogashira Cross-Coupling reaction .[1][2] This palladium-catalyzed cycle couples a terminal alkyne with an aryl halide.[1][2][3][4][5]
Experimental Protocol: Sonogashira Coupling
Reaction: Coupling of 3-Iodotoluene and Phenylacetylene.[1][2]
Reagents:
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–5 mol%)[1][2]
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (degassed)[1][2]
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen three times to remove oxygen (critical to prevent homocoupling of the alkyne to form diynes).
-
Dissolution: Dissolve 3-iodotoluene (e.g., 5 mmol) in dry, degassed Et₃N (20 mL).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.1 mmol) and CuI (0.05 mmol). The solution typically turns yellow/brown.[2]
-
Alkyne Addition: Add Phenylacetylene (6 mmol) dropwise via syringe.
-
Reaction: Stir at room temperature (or mild heat, 40–60°C) for 4–12 hours. Monitor conversion by TLC (Hexane eluent).[2]
-
Workup: Filter off the ammonium salt precipitate. Dilute filtrate with diethyl ether, wash with water and brine.[2] Dry over MgSO₄.[2]
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, 100% Hexanes) to yield the product as a colorless oil [2].
Mechanistic Pathway
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetallation (with the copper acetylide), and reductive elimination.[1][2]
Figure 2: Catalytic cycle for the Pd/Cu-catalyzed synthesis of diarylalkynes.
Part 4: Spectroscopic Characterization[1][2][3]
To validate the identity of the synthesized compound, compare experimental data against the following literature values [1, 3].
Nuclear Magnetic Resonance (NMR)[2][9][10]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.51 (d, J = 5.8 Hz, 2H, ortho-protons of phenyl ring).[1][2]
-
δ 7.35–7.28 (m, 5H, Overlapping aromatic protons).[2]
-
δ 7.21 (t, J = 7.5 Hz, 1H, meta-proton of tolyl ring).[2]
-
δ 7.12 (d, J = 7.5 Hz, 1H, para-proton of tolyl ring).[2]
-
Interpretation: The singlet at 2.33 ppm confirms the methyl group.[2] The absence of an acetylenic proton (usually ~3.0 ppm) confirms successful cross-coupling.[2]
-
-
¹³C NMR (CDCl₃, 100 MHz):
Mass Spectrometry[1][3]
-
HRMS (EI/ESI): Calculated for C₁₅H₁₂ [M]⁺: 192.0939.[2]
Part 5: Applications in Material Science[1]
-
Liquid Crystals: The core "tolane" structure is a mesogen.[1][2] The methyl substitution at the 3-position lowers the melting point and suppresses crystallization compared to the parent diphenylacetylene, extending the nematic phase range in liquid crystal mixtures used in displays.[2]
-
Molecular Electronics: As a conjugated molecular wire, this structure acts as a rigid linker in supramolecular assemblies.[2] The internal alkyne bond allows for electronic communication between the two aromatic rings, making it a candidate for conductance studies in molecular junctions.[2]
-
Fluorophores: Tolane derivatives exhibit fluorescence in the UV-blue region.[1][2] Substituents like the methyl group can be used to fine-tune the solubility of these fluorophores in organic polymer matrices without significantly altering the bandgap.[2]
References
-
Miyabe, T., et al. "Reusable Polymer-Supported Terpyridine Palladium Complex for Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Tsuji-Trost Reaction in Water."[1][2] Molecules, vol. 16, 2011, pp. 2479-2502.[2]
-
National Center for Biotechnology Information.[2] "PubChem Compound Summary for CID 10987106, 1-Methyl-3-(2-phenylethynyl)benzene." PubChem, 2025.[2][7] [1][2]
-
Sigma-Aldrich / Merck.[2] "Sonogashira Coupling Reaction: User Guide and Protocols."
Sources
- 1. 766-97-2|1-Ethynyl-4-methylbenzene|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. 1-Methyl-3-(2-phenylethynyl)benzene | C15H12 | CID 10987106 - PubChem [pubchem.ncbi.nlm.nih.gov]
